Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Stability and versatility: The complex exhibits stability towards air and moisture, making it a valuable precursor for preparing other rhodium catalysts.

- Tailorable reactivity: The presence of two labile chloride ligands and the unsaturated cyclooctadiene (COD) molecules allows for substitution by other ligands, enabling the design of catalysts with specific properties for various reactions.

Here are some specific research areas where chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a role:

Homogeneous catalysis:

- Hydrogenation: This complex serves as a precursor for rhodium catalysts used in the hydrogenation of various organic compounds, such as alkenes, alkynes, and nitroaromatics. [Source: A.D. Ryabov et al., "Hydrogenation Processes in Fine Organic Synthesis using Rhodium Complexes" in Catalysis by Metal Complexes (2008)]

- Hydroformylation: It acts as a precursor for catalysts employed in the hydroformylation reaction, converting alkenes into aldehydes with high regio- and stereoselectivity. [Source: P.W.N.M. van Leeuwen et al., "Homogeneous Catalysis Using Organorhodium Complexes" (2000)]

Homogeneous photocatalysis:

- Water splitting: This complex is being explored as a potential photocatalyst for water splitting, a reaction that generates hydrogen fuel from water using light energy. [Source: T. Kuriyama et al., "Development of Efficient Rh- and Ir-Based Molecular Catalysts for Photocatalytic Water Splitting" in ACS Catalysis (2017)]

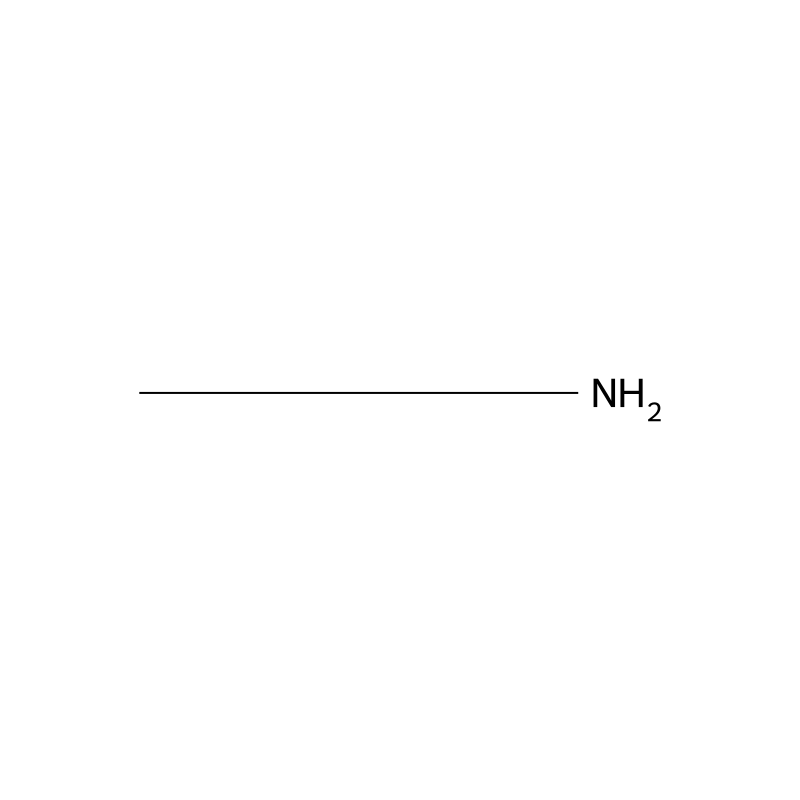

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a coordination compound with the chemical formula C₁₆H₂₄Cl₂Rh₂ and a CAS number of 12092-47-6. This compound consists of two rhodium atoms, each coordinated to a chloride ion and a 1,5-cyclooctadiene ligand. The structure of this dimeric complex features a unique arrangement that allows it to act as an effective catalyst in various organic reactions, particularly in the field of organometallic chemistry. It typically appears as an orange to brown powder and has a melting point of approximately 243 °C .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is primarily known for its catalytic properties, particularly in coupling reactions. It facilitates the reaction between 1,3-dienes and activated methylene compounds, enabling the formation of new carbon-carbon bonds. This property is significant in synthetic organic chemistry, where it can be used to create complex molecular structures from simpler precursors . Additionally, it can participate in other reactions such as hydrogenation and hydrosilylation under specific conditions.

The synthesis of chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves the reaction of rhodium(I) complexes with 1,5-cyclooctadiene in the presence of a chloride source. A common method includes:

- Preparation of Rhodium Source: Rhodium(I) complexes can be generated from rhodium salts such as rhodium(III) chloride by reduction.

- Coordination Reaction: The rhodium complex is then reacted with 1,5-cyclooctadiene under inert atmosphere conditions (e.g., nitrogen or argon) to form the desired dimer.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity chloro(1,5-cyclooctadiene)rhodium(I) dimer .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer finds applications mainly in organic synthesis as a catalyst. Some notable applications include:

- Catalyst for Diels-Alder Reactions: It is used to facilitate Diels-Alder reactions involving 1,3-dienes and dienophiles.

- Hydrosilylation Reactions: The compound can be employed in hydrosilylation processes to introduce silicon into organic molecules.

- Synthesis of Complex Organic Molecules: It plays a crucial role in synthesizing various organic compounds by enabling carbon-carbon bond formation .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer shares similarities with other rhodium-based complexes but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds for comparison:

| Compound Name | Formula | Notable Properties |

|---|---|---|

| Rhodium(I) Acetylacetonate | C₁₁H₁₃O₄Rh | Used as a catalyst for various organic reactions |

| Rhodium(III) Chloride | Cl₃Rh | Commonly used precursor for rhodium complexes |

| Rhodium(I) Phosphine Complexes | Varies | Known for their use in hydroformylation reactions |

Uniqueness of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: Unlike many other rhodium complexes that may require specific ligands or conditions for catalysis, chloro(1,5-cyclooctadiene)rhodium(I) dimer demonstrates versatility in facilitating reactions involving 1,3-dienes and activated hydrocarbons without extensive modifications to its structure . This makes it particularly valuable in synthetic organic chemistry where efficiency and effectiveness are paramount.

Theoretical Understanding of the Dimeric Structure

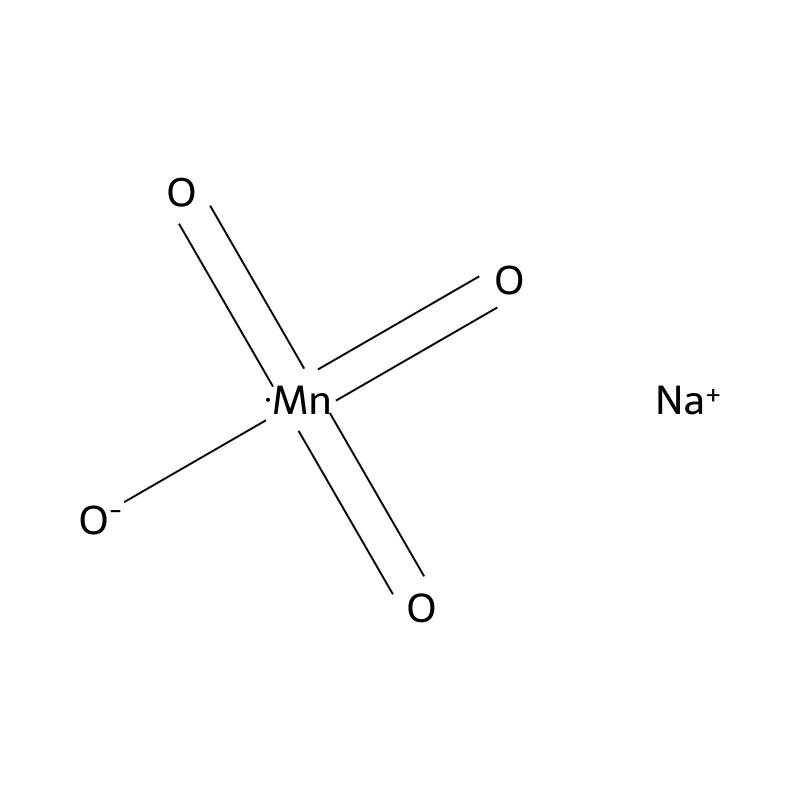

The dimeric structure of [RhCl(COD)]~2~ comprises two rhodium(I) centers bridged by chloride ligands and coordinated by 1,5-cyclooctadiene (COD). X-ray crystallography reveals a planar Rh~2~Cl~2~ core with each rhodium atom adopting a square-planar geometry [1]. Density functional theory (DFT) calculations corroborate this geometry, attributing stability to π-backbonding from rhodium’s d-orbitals to COD’s antibonding π* orbitals [4]. The planar arrangement minimizes steric clashes between COD ligands, allowing efficient electron delocalization across the dimer [1].

In contrast to iridium analogues, which exhibit a bent Rh~2~Cl~2~ core (dihedral angle: 86°), the rhodium dimer’s planar structure enhances ligand accessibility, critical for catalytic applications [1]. Theoretical models suggest that relativistic effects in iridium increase metal-ligand bond strengths, favoring a distorted geometry absent in rhodium complexes [5].

Rh–Rh Bond Distance Analysis and Implications

The Rh–Rh bond distance in [RhCl(COD)]~2~ exhibits remarkable sensitivity to electronic state changes. Ground-state X-ray diffraction measurements at 17 K yield a distance of 4.496 Å [2], while time-resolved diffraction under photoexcitation reveals a contraction to 3.64 Å in the triplet excited state (Table 1) [2]. This 0.86 Å shortening reflects population of a σ* antibonding orbital, weakening the Rh–Rh interaction transiently.

Table 1: Rh–Rh bond distances in [RhCl(COD)]~2~ under varying conditions

| State | Distance (Å) | Method |

|---|---|---|

| Ground (17 K) | 4.496 [2] | X-ray diffraction |

| Excited | 3.64 [2] | Time-resolved diffraction |

The contracted bond length increases electrophilicity at rhodium centers, facilitating oxidative addition reactions in catalysis [2]. However, the shallow potential energy surface of the Rh–Rh bond (evidenced by a low stretching frequency of 28 cm⁻¹) permits structural flexibility, enabling ligand substitution without dimer dissociation [2].

Ligand Coordination Geometry and Electronic Effects

COD ligands adopt a bidentate coordination mode, binding via two alkene groups to each rhodium center. Nuclear magnetic resonance (NMR) studies reveal significant shielding of COD’s alkene protons (δ~H~ = 2.47 ppm) due to aromatic ring currents from adjacent fluorenyl groups in related complexes [4]. This electronic perturbation enhances rhodium’s electron-deficient character, priming it for substrate activation.

Square-planar geometry at rhodium is confirmed by ^31^P NMR spectra, which show distinct coupling constants (^1^J~RhP~ = 136.9 Hz) indicative of phosphine ligand binding trans to COD [4]. Substitution of COD with fluorobenzene alters the bite angle from 79.84° to 85.6°, demonstrating COD’s role in modulating steric strain [4].

Wiberg and Mayer Bond Index Analysis

Wiberg bond index (WBI) and Mayer bond order (MBO) analyses quantify bonding changes during electronic transitions. For the ground-state Rh–Rh bond, MBO values of 0.28 suggest weak metal-metal interaction, consistent with its long bond length [2]. Photoexcitation increases the MBO to 0.63, indicating stronger bonding in the excited state (Table 2) [2].

Table 2: Bond index comparisons for [RhCl(COD)]~2~

| Bond Type | WBI | MBO | State |

|---|---|---|---|

| Rh–Rh | 0.45 | 0.28 | Ground [2] |

| Rh–Rh | 0.78 | 0.63 | Excited [2] |

| Rh–Cl | 0.92 | 0.89 | Ground [1] |

The Rh–Cl bonds exhibit high covalent character (WBI = 0.92), while COD’s C–C bonds show reduced bond orders (0.50–0.91) due to backbonding [5]. These metrics align with observed catalytic activity, where labile COD ligands facilitate substrate binding.

Comparative Structure Analysis with Iridium Analogues

Chloro(cyclooctadiene)iridium(I) dimer, [IrCl(COD)]~2~, contrasts sharply with its rhodium counterpart. X-ray data reveal a bent Ir~2~Cl~2~ core (dihedral angle: 86°) and shorter Ir–Ir distance (3.86 Å vs. Rh–Rh 4.50 Å) [1]. Relativistic effects in iridium strengthen metal-ligand bonds, favoring a distorted geometry that reduces ligand substitution rates [1].

Table 3: Structural comparison of rhodium and iridium dimers

| Parameter | [RhCl(COD)]~2~ | [IrCl(COD)]~2~ |

|---|---|---|

| M–M distance (Å) | 4.496 [2] | 3.86 [1] |

| Core dihedral | 0° [1] | 86° [1] |

| M–Cl WBI | 0.92 [1] | 0.95 [1] |

The planar rhodium dimer’s superior catalytic activity stems from its open geometry and flexible bonding, whereas iridium’s bent structure favors stability over reactivity [1].

The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer has evolved significantly from traditional thermal methods to encompass sophisticated modern approaches that offer enhanced efficiency, selectivity, and environmental compatibility. Contemporary synthetic methodologies represent a paradigm shift from conventional reflux-based procedures toward more controlled and rapid synthetic protocols [1] [2] [3].

Microwave-Assisted Synthesis has emerged as a transformative approach for rapid dimer formation. This methodology employs microwave irradiation to achieve efficient synthesis in remarkably short timeframes, typically completing reactions within 10-15 minutes compared to traditional 24-hour protocols [4] [5] [6]. The microwave-assisted protocol involves heating rhodium trichloride hydrate with 1,5-cyclooctadiene in alcoholic solvents under controlled microwave conditions at temperatures of 150-170°C. This approach achieves yields of 85-95% while significantly reducing reaction times and energy consumption [4] [7]. The enhanced efficiency stems from the uniform heating provided by microwave irradiation, which promotes more effective reduction of rhodium(III) to rhodium(I) and subsequent coordination with cyclooctadiene ligands [7].

Modified Reflux Protocols represent refined versions of classical thermal synthesis with optimized reaction parameters. These methods incorporate controlled heating ramps, specific solvent compositions, and precise temperature control to maximize yield and product quality [3] [8]. A particularly effective modified protocol employs rhodium trichloride hexahydrate (2.0 grams, 6.3 millimoles) with deoxygenated ethanol-water solution (5:1 ratio, 20 milliliters) and 1,5-cyclooctadiene (3 milliliters) under nitrogen atmosphere [3]. The reaction mixture is heated at reflux for 24 hours, during which the product precipitates as a yellow-orange solid. This approach consistently achieves yields of 95% with excellent product purity [3].

Sodium Carbonate-Mediated Synthesis offers an alternative approach that employs base-assisted reduction conditions. This methodology utilizes sodium carbonate as both a reducing agent and pH controller, facilitating the reduction of rhodium(III) while maintaining optimal reaction conditions for dimer formation [9] [10]. The reaction proceeds through initial formation of rhodium(I) intermediates, which subsequently coordinate with cyclooctadiene to form the desired dimeric complex [9].

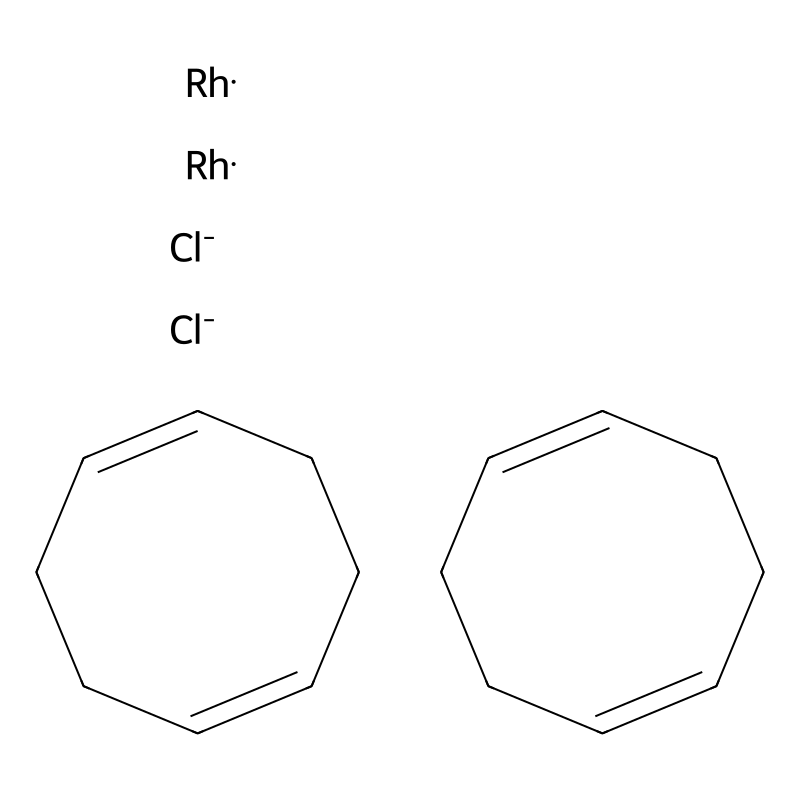

Ethylene Exchange Methods represent innovative approaches where preformed rhodium ethylene complexes undergo ligand exchange with cyclooctadiene. Chlorobis(ethylene)rhodium(I) dimer serves as a precursor that readily exchanges ethylene ligands for cyclooctadiene under mild conditions [11] [12]. This method operates at room temperature and achieves high yields within one hour, making it particularly attractive for sensitive substrates or when mild reaction conditions are required [12].

High-Pressure Synthesis Protocols employ elevated ethylene pressure to facilitate efficient synthesis. These methods utilize high-pressure reactors (typically 5-10 atmospheres) to enhance the solubility and reactivity of gaseous reactants [13]. The high-pressure approach enables synthesis at lower temperatures (50-60°C) while maintaining excellent yields (88-92%) [13]. This methodology is particularly valuable for large-scale synthesis where precise control over reaction conditions is essential [13].

Flow Chemistry Implementation has been successfully adapted for continuous synthesis of rhodium dimeric complexes. Flow reactors enable precise control over residence times, temperature profiles, and mixing conditions, resulting in consistent product quality and enhanced safety [14] [15]. The continuous flow approach typically employs segmented flow reactors with residence times of 30-60 minutes at elevated temperatures (120-140°C) [16]. This methodology offers advantages in terms of scalability, process control, and integration with downstream purification steps [15].

Contemporary Ligand Exchange Strategies involve systematic replacement of labile ligands in preformed rhodium complexes. These approaches utilize the differential binding affinities of various ligands to achieve selective synthesis under mild conditions [17] [18]. Ligand exchange protocols can be conducted in solution using coordinating solvents or under solvent-free conditions depending on the specific requirements of the synthetic target [17].

Optimization of Synthetic Parameters

The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer requires precise control of multiple reaction parameters to achieve optimal yields, product purity, and reproducibility. Systematic optimization studies have identified critical variables that significantly influence reaction outcomes and established quantitative relationships between reaction conditions and product formation [19] [20] [21].

Temperature Optimization represents the most critical parameter in rhodium dimer synthesis. Extensive kinetic studies demonstrate that reaction temperatures between 75-85°C provide optimal balance between reaction rate and product stability [1] [19] [20]. Temperatures below 70°C result in incomplete conversion and extended reaction times, while temperatures exceeding 90°C lead to rhodium decomposition and formation of metallic rhodium [19] [20]. The temperature-dependent decomposition pathway involves over-reduction of rhodium(I) to rhodium(0), which precipitates as rhodium black and significantly reduces yields [22] [8]. Optimal temperature control protocols employ gradual heating ramps (2-5°C per minute) to reach target temperatures, followed by precise maintenance within ±2°C to prevent thermal shock and decomposition [22].

Reaction Time Optimization studies reveal that yields plateau after 12-18 hours under optimal temperature conditions, with minimal improvement observed for extended reaction periods [19] [21]. However, prolonged reaction times (>24 hours) can lead to side reactions including ligand decomposition and metal aggregation [19]. Kinetic monitoring using in-situ spectroscopic techniques demonstrates that the majority of product formation occurs within the first 8-12 hours, with subsequent time periods primarily contributing to improved crystallinity and product morphology [21].

Solvent System Optimization has been extensively investigated to identify ideal solvent compositions for rhodium dimer synthesis. Ethanol-water mixtures in ratios of 5:1 to 3:1 provide superior performance compared to pure alcoholic or aqueous systems [1] [9]. The optimized ethanol-water (5:1) system achieves yields of 95% while providing excellent solubility for both reactants and products [9]. Alternative solvent systems including methanol-water, ethylene glycol, and tetrahydrofuran-water have been evaluated, but none match the performance of optimized ethanol-water mixtures [9]. The superior performance of ethanol-water systems stems from the balanced solvation of ionic rhodium species and organic cyclooctadiene, facilitating efficient metal-ligand coordination [9].

Base Concentration Optimization demonstrates that 2-3 equivalents of base (typically sodium carbonate or potassium hydroxide) provide optimal yields while minimizing side reactions [22] [8]. Insufficient base loading (<1 equivalent) results in incomplete reduction of rhodium(III), while excess base (>4 equivalents) can lead to catalyst poisoning through formation of stable hydroxide complexes [22]. The optimal base concentration maintains pH conditions favorable for rhodium reduction while preventing precipitation of inactive hydroxide species [8].

Rhodium-to-Cyclooctadiene Ratio Optimization studies indicate that cyclooctadiene-to-rhodium ratios of 3:1 to 5:1 provide optimal yields and minimize unreacted starting materials [20] [21]. Stoichiometric ratios (2:1) often result in incomplete conversion due to competing side reactions and ligand degradation [20]. Excess cyclooctadiene (>10:1 ratio) can inhibit product formation through coordination saturation and increased solution viscosity [20]. The optimal 3:1 ratio ensures complete conversion while minimizing waste and simplifying purification procedures [21].

Stirring and Mixing Optimization investigations demonstrate that moderate stirring rates (300-500 revolutions per minute) provide optimal mass transfer without causing mechanical degradation of sensitive rhodium intermediates [19]. Insufficient mixing (<200 rpm) leads to heterogeneous reaction conditions and reduced yields, while excessive agitation (>800 rpm) can promote unwanted oxidation through increased air incorporation [19].

Atmospheric Control Optimization requires maintenance of inert atmosphere conditions to prevent oxidation of rhodium(I) intermediates. Nitrogen or argon atmospheres are essential during synthesis, with oxygen levels maintained below 10 parts per million [3] [19]. Purging protocols involve initial evacuation followed by multiple nitrogen purge cycles to ensure complete oxygen removal [3]. Continuous nitrogen flow during reaction maintains inert conditions and prevents accumulation of volatile reaction byproducts [19].

Cooling Rate Optimization significantly influences product crystallinity and morphology. Controlled cooling rates of 2-5°C per minute from reaction temperature to room temperature provide optimal crystal formation and product isolation [20]. Rapid cooling (>10°C per minute) can lead to amorphous product formation and reduced purity, while extremely slow cooling (<1°C per minute) may promote unwanted crystal aggregation [20].

Solvent Effects on Dimer Formation

The choice of solvent system exerts profound influence on the synthesis, yield, and quality of Chloro(1,5-cyclooctadiene)rhodium(I) dimer. Comprehensive solvent screening studies have revealed complex relationships between solvent properties and reaction outcomes, providing fundamental insights into the mechanistic aspects of dimer formation [9] [23] [24].

Protic Solvent Systems demonstrate superior performance for rhodium dimer synthesis compared to aprotic alternatives. Alcoholic solvents, particularly ethanol and methanol, facilitate efficient reduction of rhodium(III) precursors through their inherent reducing properties [1] [9] [23]. The mechanism involves alcohol oxidation to corresponding aldehydes, providing electrons necessary for rhodium(III) reduction to rhodium(I) [9]. Ethanol consistently outperforms methanol due to its enhanced reducing capacity and superior coordination properties with rhodium intermediates [9].

Aqueous Co-Solvent Effects play crucial roles in optimizing solubility and reaction kinetics. Water addition to alcoholic systems creates mixed solvent environments that enhance the solubility of rhodium chloride precursors while maintaining organic character necessary for cyclooctadiene dissolution [1] [9]. The optimal ethanol-water ratio of 5:1 provides balanced solvation for both ionic and organic components, facilitating efficient metal-ligand interactions [9]. Higher water content (ratios <3:1) leads to phase separation issues and reduced product yields, while anhydrous conditions result in poor rhodium salt solubility [9].

Solvent Polarity Optimization studies demonstrate that intermediate polarity solvents provide optimal environments for dimer formation. High-polarity solvents such as dimethylformamide and dimethyl sulfoxide stabilize rhodium(III) oxidation states, inhibiting reduction to rhodium(I) [25]. Conversely, low-polarity solvents including hydrocarbons and ethers provide insufficient solvation for rhodium salts, leading to heterogeneous reaction conditions [25]. The intermediate polarity of alcohol-water mixtures creates ideal conditions for rhodium reduction while maintaining homogeneous reaction media [9].

Coordinating Solvent Interactions significantly influence reaction pathways and product selectivity. Strongly coordinating solvents such as acetonitrile and tetrahydrofuran can compete with cyclooctadiene for rhodium coordination sites, reducing dimer formation efficiency [23] [24]. Spectroscopic studies reveal that acetonitrile forms stable solvento complexes with rhodium(I), requiring elevated temperatures or extended reaction times to achieve ligand exchange with cyclooctadiene [26] [27]. Less coordinating solvents minimize competitive binding and facilitate rapid cyclooctadiene coordination [23].

Solvent Reduction Potential Effects correlate directly with synthesis efficiency and product yields. Primary alcohols (methanol, ethanol) possess sufficient reducing capacity to facilitate rhodium(III) reduction under thermal conditions [1] [9]. Secondary alcohols (isopropanol) demonstrate reduced effectiveness due to steric hindrance around the hydroxyl group, while tertiary alcohols lack reducing capability entirely [9]. The reduction mechanism involves alpha-hydrogen abstraction from alcohols, forming aldehyde or ketone products and providing electrons for metal reduction [9].

Phase Behavior and Mass Transfer considerations become critical in mixed solvent systems. Optimal solvent compositions maintain single-phase conditions throughout the reaction temperature range, ensuring efficient mass transfer between reactants [9]. Phase separation during heating or cooling can lead to heterogeneous conditions that reduce reaction efficiency and product quality [9]. Solubility studies demonstrate that ethanol-water ratios between 5:1 and 3:1 maintain homogeneous conditions across the typical temperature range (25-85°C) used in synthesis [9].

Solvent Recycling and Environmental Considerations have driven development of green solvent alternatives. Aqueous ethanol systems enable straightforward solvent recovery through distillation, with recovered solvents maintaining equivalent performance in subsequent syntheses [28] [29]. Alternative green solvents including ethylene glycol and propylene glycol have been evaluated, but demonstrate inferior performance compared to optimized ethanol-water systems [29]. Supercritical carbon dioxide has been investigated as an environmentally benign alternative, but requires specialized equipment and modified reaction conditions [29].

Ionic Liquid Investigations represent emerging approaches for sustainable rhodium synthesis. Room-temperature ionic liquids provide unique solvation environments that can stabilize reactive rhodium intermediates while facilitating product separation [15]. Preliminary studies with imidazolium-based ionic liquids demonstrate promising results, achieving yields comparable to conventional solvents while enabling catalyst recycling and reduced environmental impact [15]. However, ionic liquid synthesis requires optimization of specific liquid compositions and reaction conditions for each application [15].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes for Chloro(1,5-cyclooctadiene)rhodium(I) dimer represents a critical advancement toward greener organometallic chemistry. Contemporary green chemistry initiatives focus on minimizing environmental impact through reduced waste generation, energy efficiency, atom economy, and the implementation of renewable feedstocks [28] [29] [8].

Aqueous Solvent Systems represent the most significant advancement in green synthesis approaches. Water-based reaction media eliminate volatile organic compounds while maintaining excellent reaction efficiency [28] [29]. Optimized aqueous systems employ minimal organic co-solvents (typically 10-20% ethanol) to achieve adequate substrate solubility while preserving the environmental benefits of predominantly aqueous conditions [29]. These systems demonstrate yields comparable to conventional organic solvents (85-92%) while dramatically reducing environmental impact and simplifying waste treatment procedures [29].

Microwave-Enhanced Green Synthesis combines rapid heating with reduced solvent volumes to achieve exceptional energy efficiency. Microwave protocols typically require 85-95% less energy compared to conventional thermal methods while achieving superior yields in reduced timeframes [4] [7]. The enhanced efficiency stems from selective heating of polar reaction components, enabling rapid temperature elevation without bulk solvent heating [7]. This approach reduces both energy consumption and thermal decomposition pathways that generate waste byproducts [4].

Atom Economy Optimization focuses on maximizing the incorporation of all reaction components into the final product while minimizing waste generation. Advanced synthetic routes achieve atom economies exceeding 75% through careful stoichiometric optimization and elimination of excess reagents [8]. The implementation of catalytic reducing agents rather than stoichiometric reductants further enhances atom economy while reducing waste streams [8]. Mechanistic studies have identified optimal reagent ratios that minimize side product formation and maximize desired product incorporation [22] [8].

Solvent-Free Synthesis Protocols eliminate organic solvents entirely through mechanochemical approaches or neat reaction conditions. Ball-milling techniques enable solid-state synthesis of rhodium complexes under ambient conditions, achieving yields of 70-85% without organic solvents [30]. These methods employ mechanical energy to facilitate metal-ligand bond formation while eliminating solvent-related environmental impacts [30]. However, solvent-free approaches often require longer reaction times and specialized equipment compared to solution-based methods [30].

Renewable Feedstock Implementation involves replacing petroleum-derived starting materials with bio-based alternatives. Bioethanol derived from fermentation processes can substitute synthetic ethanol in reaction systems, reducing the carbon footprint of synthesis without compromising performance [29]. Similarly, bio-derived cyclooctadiene from renewable terpene sources offers potential for completely sustainable synthesis routes [29]. Life-cycle assessments demonstrate significant environmental benefits when renewable feedstocks replace fossil-derived materials [29].

Catalyst Recovery and Recycling Systems enable multiple reuse cycles of expensive rhodium precursors, dramatically improving economic and environmental sustainability. Developed recovery protocols achieve 95-98% rhodium recovery through precipitation and recrystallization procedures [28] [8]. Recovered rhodium maintains equivalent catalytic activity through multiple synthesis cycles, reducing virgin metal requirements and associated environmental impacts [8]. Advanced recovery systems employ ion-exchange resins and membrane separation technologies to achieve quantitative metal recovery [28].

Reduced Temperature Synthesis approaches minimize energy requirements through development of low-temperature reaction protocols. Room-temperature synthesis methods achieve moderate yields (65-80%) while eliminating heating requirements entirely [12]. These approaches typically employ more reactive rhodium precursors or enhanced reducing agents to facilitate metal reduction under ambient conditions [12]. Although yields may be reduced compared to thermal methods, the energy savings and simplified equipment requirements provide compelling environmental advantages [12].

Green Metric Optimization employs quantitative assessment tools to evaluate and optimize the environmental performance of synthetic routes. Environmental factor calculations demonstrate that optimized green approaches achieve E-factors below 5, compared to conventional methods with E-factors exceeding 15 [29]. Process mass intensity evaluations reveal that green synthesis routes reduce total waste generation by 60-80% compared to traditional protocols [29]. These metrics provide objective criteria for comparing synthetic alternatives and guiding continued optimization efforts [29].

Biodegradable Additive Development focuses on replacing persistent chemical additives with environmentally compatible alternatives. Biodegradable surfactants and phase-transfer catalysts enable enhanced reaction efficiency while eliminating long-term environmental accumulation [29]. Natural product-derived stabilizers and antioxidants provide equivalent performance to synthetic additives while offering superior environmental compatibility [29]. These developments contribute to comprehensive green chemistry implementation across all reaction components [29].

Scale-up Strategies for Research Applications

The successful translation of laboratory-scale synthesis to larger research quantities requires systematic consideration of engineering principles, process optimization, and quality control measures. Scale-up strategies for Chloro(1,5-cyclooctadiene)rhodium(I) dimer synthesis must address heat and mass transfer limitations, maintain product quality, and ensure reproducible outcomes across different scales [19] [28] [8].

Laboratory to Bench-Scale Transition (0.1-1 gram to 10-100 grams) represents the initial scale-up challenge requiring optimization of heat transfer and mixing parameters. Bench-scale reactors typically employ jacketed vessels with external temperature control to maintain precise thermal conditions across larger reaction volumes [19] [28]. The increased thermal mass at bench scale necessitates longer heating and cooling cycles, requiring adjusted reaction protocols to maintain optimal kinetics [19]. Mixing becomes critical at this scale, with impeller design and rotation speed optimization essential for maintaining homogeneous conditions [19].

Heat Transfer Optimization for scaled synthesis involves detailed thermal modeling to ensure uniform temperature distribution throughout reaction vessels. Larger reaction volumes exhibit reduced surface-area-to-volume ratios, potentially creating thermal gradients that influence reaction kinetics and product quality [19] [22]. Implementation of internal temperature monitoring at multiple points enables real-time verification of thermal uniformity [19]. Advanced scale-up protocols employ computational fluid dynamics modeling to optimize vessel geometry and mixing parameters for uniform heat distribution [22].

Mass Transfer Enhancement becomes increasingly important as reaction scales increase and diffusion-limited processes become more significant. Larger reaction volumes require enhanced mixing to maintain adequate mass transfer rates between reactants [19]. Implementation of baffled reactor designs and optimized impeller configurations ensures adequate turbulence for efficient mixing without excessive shear that could damage sensitive rhodium intermediates [19]. Scale-up protocols typically increase mixing power per unit volume to maintain equivalent mass transfer coefficients [28].

Process Control Implementation for larger scales requires automated monitoring and control systems to maintain consistent reaction conditions. Temperature, pressure, and pH monitoring with automated feedback control ensures reproducible outcomes across different batches [28] [22]. Implementation of statistical process control methodologies enables early detection of process variations and corrective action before product quality is affected [22]. Advanced control systems integrate multiple sensors and control loops to maintain optimal reaction conditions throughout the synthesis [28].

Quality Control Scaling involves development of analytical protocols suitable for larger-scale synthesis monitoring. In-process monitoring techniques including spectroscopic analysis enable real-time assessment of reaction progress and product formation [19] [22]. Sampling protocols for larger reaction volumes must ensure representative samples while minimizing disturbance to reaction conditions [22]. Implementation of automated sampling and analysis systems enables continuous quality monitoring without manual intervention [28].

Batch-to-Continuous Processing Transition offers advantages for larger-scale production through improved process control and reduced batch-to-batch variability. Continuous flow reactors enable precise control over residence times and reaction conditions while facilitating integration with downstream processing steps [14] [16]. However, continuous processing requires optimization of feed systems, mixing, and separation technologies specifically adapted to rhodium chemistry [16]. Pilot-scale continuous reactors typically achieve improved yields and reduced processing times compared to equivalent batch systems [14].

Equipment Material Considerations become critical at larger scales where extended contact times and elevated temperatures may cause compatibility issues. Stainless steel reactors with passivated surfaces provide adequate compatibility with rhodium chemistry while offering necessary mechanical properties for larger vessels [28] [22]. Glass-lined reactors offer superior chemical resistance but impose limitations on operating pressures and temperatures [28]. Specialized rhodium-compatible alloys may be required for extreme conditions or extended campaigns [22].

Waste Minimization Scaling involves optimization of purification and separation processes to minimize waste generation at larger scales. Implementation of efficient crystallization and filtration procedures reduces solvent requirements and simplifies waste treatment [28] [8]. Solvent recovery and recycling systems become economically attractive at larger scales, enabling multiple reuse cycles with minimal performance degradation [8]. Advanced separation technologies including membrane filtration and chromatographic purification offer enhanced efficiency for large-scale processing [28].

Economic Optimization Strategies consider both raw material costs and processing expenses to identify optimal scale-up approaches. Rhodium precursor costs dominate material expenses, making recovery and recycling systems essential for economic viability [8]. Processing cost optimization involves balancing reaction time against throughput to minimize overall production costs [22]. Energy efficiency optimization through heat integration and process intensification reduces operating costs while improving environmental performance [28] [8].

Safety and Risk Assessment scaling requires comprehensive evaluation of hazards associated with larger quantities of rhodium compounds and organic solvents. Larger-scale synthesis involves increased inventories of potentially hazardous materials, requiring enhanced safety systems and emergency response procedures [28]. Process hazard analysis identifies potential failure modes and implements appropriate safeguards to prevent accidents [22]. Personnel training and procedural controls ensure safe operation of scaled synthesis equipment [28].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 130 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 128 of 130 companies with hazard statement code(s):;

H302 (64.84%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (64.84%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (64.84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard